molecular formula C9H8N2O B11918073 3-phenyl-2H-azirine-2-carboxamide

3-phenyl-2H-azirine-2-carboxamide

Cat. No.: B11918073
M. Wt: 160.17 g/mol
InChI Key: YTIACUPRBWSAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-2H-azirine-2-carboxamide is a heterocyclic compound that belongs to the class of azirines Azirines are three-membered nitrogen-containing rings that are known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2H-azirine-2-carboxamide can be achieved through several methods:

Industrial Production Methods

Chemical Reactions Analysis

3-phenyl-2H-azirine-2-carboxamide undergoes various chemical reactions due to its strained ring structure and electrophilic nature:

Scientific Research Applications

3-phenyl-2H-azirine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-2H-azirine-2-carboxamide involves its electrophilic azirine ring, which can react with nucleophilic amino acid residues in proteins. This interaction can lead to covalent modification of proteins, affecting their function and activity . The compound’s ability to act as a Michael acceptor allows it to target specific molecular pathways and proteins involved in various biological processes.

Comparison with Similar Compounds

3-phenyl-2H-azirine-2-carboxamide can be compared with other azirine derivatives such as:

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-phenyl-2H-azirine-2-carboxamide

InChI

InChI=1S/C9H8N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,8H,(H2,10,12)

InChI Key

YTIACUPRBWSAKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC2C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.